molecular formula C14H10N4O2 B2659123 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1223883-60-0

1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B2659123
CAS No.: 1223883-60-0
M. Wt: 266.26
InChI Key: RUIIXCWLCGFNLP-UHFFFAOYSA-N
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Description

1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1223883-60-0) is a chemical compound with the molecular formula C₁₄H₁₀N₄O₂ and a molecular weight of 266.25, offered for research and development purposes . This compound features a 1,2,3-triazole core substituted with phenyl and pyridin-3-yl groups, making it a valuable scaffold in medicinal chemistry. While specific biological data for this exact molecule is limited in the public domain, its structure is highly relevant for drug discovery. The 1,2,3-triazole-4-carboxylic acid moiety is a privileged structure in the design of pharmacologically active compounds. For instance, closely related 1,2,3-triazole-4-carboxamide analogs have been identified as highly potent and selective inverse agonists and antagonists of the Pregnane X Receptor (PXR), with activities in the low nanomolar range . PXR is a key nuclear receptor that regulates the expression of drug-metabolizing enzymes, such as CYP3A4, and its inhibition is a promising therapeutic strategy for preventing adverse drug-drug interactions . Furthermore, structurally similar 1,2,4-triazole derivatives have demonstrated significant anti-inflammatory activity in preclinical models, such as the carrageenan-induced rat paw edema assay, with some compounds showing potency comparable to or greater than standard drugs like Indomethacin and Celecoxib . This suggests potential research applications for this compound as a key intermediate or building block in developing novel anti-inflammatory agents or PXR modulators. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

1-phenyl-5-pyridin-3-yltriazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O2/c19-14(20)12-13(10-5-4-8-15-9-10)18(17-16-12)11-6-2-1-3-7-11/h1-9H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUIIXCWLCGFNLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction of azides and alkynes, known as the Huisgen cycloaddition or “click chemistry”. This reaction is often catalyzed by copper(I) ions. The general synthetic route can be summarized as follows:

    Preparation of Azide: The azide precursor is synthesized from the corresponding amine by diazotization followed by azidation.

    Preparation of Alkyne: The alkyne precursor is synthesized through standard alkyne formation reactions.

    Cycloaddition Reaction: The azide and alkyne are reacted in the presence of a copper(I) catalyst to form the triazole ring.

Industrial Production Methods

Industrial production of 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the triazole ring or the attached phenyl and pyridine groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the phenyl and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while nucleophilic substitutions can be performed using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole derivatives possess antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli . The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Triazoles are also investigated for their anticancer potential. Compounds containing triazole rings have been reported to inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells. The specific interactions at the molecular level often involve targeting key enzymes or receptors involved in cancer cell proliferation .

Anti-inflammatory Effects

Some studies suggest that triazole derivatives can exhibit anti-inflammatory effects, potentially through the modulation of inflammatory cytokines or inhibition of cyclooxygenases (COX) . This application is particularly relevant in the treatment of chronic inflammatory diseases.

Material Science Applications

1-Phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole derivatives have shown promise in material science as well. Their ability to form stable complexes with metal ions makes them suitable candidates for developing new materials with enhanced properties such as conductivity or catalytic activity. These materials can be utilized in sensors or as catalysts in organic reactions .

Case Studies and Research Findings

StudyFindings
Prabhakar et al. (2024)Demonstrated antimicrobial activity against E. coli and S. aureus using triazole derivatives .
Patent US20080021071A1Highlighted the antibacterial efficacy of triazole-based compounds against various bacterial strains .
MDPI Study (2022)Discussed the synthesis and characterization of related triazole compounds with potential biological activities .

Mechanism of Action

The mechanism of action of 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The triazole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its bioactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers

  • 1-Phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS: 1017415-16-5)
    • Key Difference : Pyridine substituent at position 4 instead of 3.
    • Impact : Altered electronic distribution due to the nitrogen’s position in the pyridine ring, affecting hydrogen bonding and solubility. This isomer may exhibit distinct crystallographic packing, as seen in related triazole derivatives .
    • Applications : Positional isomers are often explored for divergent biological activities, such as receptor selectivity in drug design .

Halogen-Substituted Derivatives

  • 1-(3-Chloro-4-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS: 1326882-78-3) Key Difference: Chloro and methyl groups on the phenyl ring. The chloro group may improve metabolic stability, while the methyl group introduces steric hindrance . Synthesis: Similar to the parent compound but requires halogenated aryl azides as starting materials .

Fluorinated Analogs

  • 1-Phenyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid
    • Key Difference : Trifluoromethyl group at position 4.
    • Impact : The electron-withdrawing CF₃ group increases acidity (pKa ~2.97 predicted) and enhances binding to hydrophobic pockets in biological targets. Fluorination also improves bioavailability .
    • Applications : Widely used in agrochemicals and pharmaceuticals due to resistance to oxidative degradation .

Amide and Hydrazide Derivatives

  • 1-Benzyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbohydrazide (CAS: 1638612-99-3)
    • Key Difference : Carboxylic acid replaced by a hydrazide group.
    • Impact : Increased nucleophilicity, enabling conjugation with aldehydes or ketones. Hydrazides are intermediates in synthesizing heterocyclic scaffolds like oxadiazoles .
    • Applications : Explored as protease inhibitors or metal-chelating agents .

Sulfonamide-Functionalized Analogs

  • 1-[4-(Aminosulfonyl)phenyl]-5-(p-tolyl)-1H-1,2,3-triazole-4-carboxylic acid Key Difference: Sulfonamide group on the phenyl ring. Impact: The sulfonamide enhances water solubility and hydrogen-bonding capacity, critical for enzyme inhibition (e.g., carbonic anhydrase). Synthesis: Requires sulfonamide-containing aryl azides, followed by saponification of ester precursors .

Structural and Functional Data Table

Compound Name Substituents (Position) Molecular Formula pKa (Predicted) Key Applications Reference
1-Phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid Phenyl (1), Pyridin-3-yl (5) C₁₄H₁₀N₄O₂ ~3.5 Medicinal chemistry, tautomer studies
1-Phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid Pyridin-4-yl (5) C₁₄H₁₀N₄O₂ N/A Crystallography, receptor binding
1-(3-Chloro-4-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid Cl, CH₃ (3,4), Pyridin-2-yl (5) C₁₅H₁₁ClN₄O₂ ~2.97 Antibacterial agents
1-Phenyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid CF₃ (5) C₁₀H₆F₃N₃O₂ ~2.5 Agrochemicals, fluorinated drugs
1-Benzyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbohydrazide Benzyl (1), Hydrazide (4) C₁₅H₁₄N₆O ~10.26 Metal chelation, prodrugs

Key Research Findings

  • Tautomerism : The parent compound exhibits ring-chain tautomerism, with ~20% cyclic hemiacetal form in solution, influencing its reactivity and intermolecular interactions .
  • Synthetic Flexibility : Ethyl ester precursors (e.g., ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate) enable modular synthesis of derivatives via saponification or acetal deprotection .
  • Biological Relevance : Pyridin-3-yl substitution enhances π-stacking in enzyme active sites, as seen in antiviral nucleoside analogs .

Biological Activity

1-Phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS Number: 1223883-60-0) is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antioxidant, and antibacterial properties.

Chemical Structure and Properties

The molecular formula of 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is C13H10N4O2C_{13}H_{10}N_4O_2 with a molecular weight of 266.25 g/mol. Its structure features a triazole ring, which is known for its ability to interact with various biological targets.

1. Anti-inflammatory Activity

Research has demonstrated that derivatives of triazole compounds exhibit significant anti-inflammatory effects. For instance, a study involving triazole derivatives identified several compounds that effectively inhibited cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The IC50 values for some derivatives against COX-2 were reported as follows:

CompoundIC50 (µM)
119.45 ± 0.07
226.04 ± 0.36
328.39 ± 0.03

These results indicate that certain triazole derivatives can serve as potential anti-inflammatory agents by selectively inhibiting COX enzymes .

2. Antioxidant Activity

The antioxidant capacity of triazole compounds has been evaluated using the DPPH radical scavenging method. In comparative studies, compounds derived from triazoles showed varying degrees of antioxidant activity:

CompoundDPPH Scavenging Activity (%)
A88.6
B87.7
C78.6

These findings suggest that modifications in the triazole structure can enhance antioxidant properties .

3. Antibacterial Activity

The antibacterial potential of triazole derivatives has also been explored. A specific derivative of the compound was tested against various bacterial strains and showed promising results in inhibiting bacterial growth, making it a candidate for further development as an antibacterial agent .

Case Studies

Several case studies have highlighted the biological activity of triazole derivatives:

  • Anti-inflammatory Effects : In a carrageenan-induced paw edema model in rats, certain triazole derivatives significantly reduced inflammation compared to control groups.
  • Antioxidant Efficacy : A series of experiments demonstrated that specific modifications to the triazole structure resulted in enhanced DPPH scavenging activity, indicating improved antioxidant properties.
  • In Vitro Antibacterial Tests : Various derivatives were subjected to antibacterial assays against Gram-positive and Gram-negative bacteria, showing effective inhibition rates comparable to established antibiotics.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid, and how can reaction conditions be optimized?

  • The compound can be synthesized via cyclocondensation of precursors such as ethyl acetoacetate, phenylhydrazine, and pyridine derivatives. Hydrolysis of intermediate esters (e.g., ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate) under basic conditions yields the carboxylic acid moiety. Optimization includes controlling temperature, solvent polarity, and stoichiometric ratios to maximize yield and purity .
  • For triazole ring formation, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used. Key parameters include copper sulfate/sodium ascorbate ratios, solvent systems (e.g., THF/water), and reaction temperatures (50–80°C) to ensure regioselective 1,4-disubstituted triazole formation .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR (in DMSO-d6 or CDCl3) resolve aromatic protons, pyridine/triazole ring substituents, and carboxylic acid protons. For example, δ ~14.28 ppm (s, 1H) corresponds to the acidic proton in similar triazole-carboxylic acids .
  • Infrared Spectroscopy (IR): Peaks at ~1700–1720 cm⁻¹ confirm the carbonyl (C=O) group, while triazole/pyridine ring vibrations appear at 1500–1600 cm⁻¹ .
  • Mass Spectrometry (MS): High-resolution EI-MS confirms molecular weight (e.g., m/z 236.0805 for C12H8N6) and fragmentation patterns .
  • HPLC/Flash Chromatography: Gradient elution (cyclohexane/ethyl acetate) effectively purifies intermediates and final products .

Q. How can impurities be minimized during synthesis?

  • Purification: Flash chromatography with silica gel (0%→100% ethyl acetate gradient) removes unreacted starting materials and byproducts .
  • Recrystallization: Polar solvents (e.g., ethanol/water mixtures) enhance crystalline purity .
  • Monitoring: TLC (Rf ~0.30 in cyclohexane/ethyl acetate 1:2) tracks reaction progress and identifies side products .

Advanced Research Questions

Q. What catalytic systems improve cross-coupling reactions for introducing pyridyl or aryl substituents?

  • Palladium catalysts (e.g., Pd(PPh3)4) with aryl boronic acids in degassed DMF/water enable Suzuki-Miyaura coupling for diarylpyrazole synthesis. K3PO4 as a base and controlled heating (80–100°C) enhance coupling efficiency .
  • Copper(I)-mediated click chemistry remains optimal for triazole ring formation, but alternative catalysts (e.g., Ru-based systems) can alter regioselectivity for 1,5-disubstituted triazoles in specialized applications .

Q. How can computational methods predict physicochemical properties or reactivity?

  • Density Functional Theory (DFT): Calculates HOMO/LUMO energies to predict electron-deficient sites for nucleophilic/electrophilic attacks. For example, the pyridine ring’s nitrogen atoms act as electron-withdrawing groups, influencing acidity (pKa ~3–4) .
  • Molecular Dynamics (MD): Simulates solvent interactions and stability in aqueous/organic matrices, aiding solubility optimization .

Q. What structure-activity relationships (SAR) are critical for modifying biological activity?

  • Substituent Effects: Fluorine or methoxy groups on the phenyl ring enhance metabolic stability and binding affinity to target proteins (e.g., kinase inhibitors). Conversely, bulky substituents (e.g., trifluoromethyl) may sterically hinder interactions .
  • Triazole vs. Pyrazole Positioning: The 1,2,3-triazole’s orientation relative to the pyridine ring affects π-π stacking and hydrogen bonding in enzyme active sites .

Q. How does regioselectivity impact functionalization of the triazole-pyrazole scaffold?

  • Click Chemistry: CuAAC ensures 1,4-regioselectivity, critical for consistent bioactivity. Deviations (e.g., 1,5-isomers) require alternative catalysts or strain-promoted azide-alkyne cycloaddition .
  • Protecting Groups: Temporary protection of the carboxylic acid (e.g., ethyl ester) prevents unwanted side reactions during functionalization of the triazole or pyridine rings .

Methodological Notes

  • Data Contradictions: Discrepancies in reported melting points or spectral data may arise from polymorphic forms or solvent effects. Cross-validate with multiple techniques (e.g., DSC for melting behavior) .
  • Advanced Characterization: X-ray crystallography resolves crystal packing and hydrogen-bonding networks, essential for patenting novel derivatives .

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